3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.78358 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenoxy group bearing a tert-butyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-(tert-butyl)phenol with pyrrolidine in the presence of a suitable base to form the intermediate 3-[2-(tert-butyl)phenoxy]pyrrolidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Mechanism of Action
The mechanism of action of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-[2-(tert-Butyl)phenoxy]pyrrolidine: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
2-(tert-Butyl)phenol: A precursor in the synthesis of the compound, which shares the phenoxy group but lacks the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents, which may have varying biological activities and applications.
Properties
IUPAC Name |
3-(2-tert-butylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-14(2,3)12-6-4-5-7-13(12)16-11-8-9-15-10-11;/h4-7,11,15H,8-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQVDXURIGIWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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